molecular formula C21H19N5OS B2627995 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1797716-54-1

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2627995
CAS No.: 1797716-54-1
M. Wt: 389.48
InChI Key: FDJFJSZITJCLGK-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole moiety, a pyrazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent reactions . The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone . The final coupling of the benzo[d]thiazole and pyrazole moieties with the pyridine ring is achieved through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and the employment of automated synthesis equipment to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mCPBA for oxidation, NaBH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield N-oxides, while reduction can lead to the formation of alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-20(21-24-16-3-1-2-4-19(16)28-21)23-11-12-26-18(15-5-6-15)13-17(25-26)14-7-9-22-10-8-14/h1-4,7-10,13,15H,5-6,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFJSZITJCLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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